molecular formula C9H18N2O B1661440 1-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-one CAS No. 91086-20-3

1-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-one

Cat. No. B1661440
M. Wt: 170.25 g/mol
InChI Key: DEYWUBLOMUNNKY-UHFFFAOYSA-N
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Patent
US05972943

Procedure details

To a mixture of 12.95 g of piperazine, 0.75 g of sodium iodide and 3.46 g of potassium carbonate were added successively 25 ml of methanol and 6.15 g of 2-bromopropane and the mixture was stirred at 60° C. for 4 hours. Chloroform was added, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, 12 ml of acetic anhydride was added gradually and the mixture was stirred at room temperature for 2.5 hours. The reaction solution was poured into ice, chloroform was added and then it was neutralized with sodium carbonate. After extracted with chloroform, the extract was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue thus obtained was chromatographed over a silica gel column and the solvent was distilled off. The residue thus precipitated out was allowed to stand overnight and the diacetylpiperazine was filtered off to afford 7.26 g of the title compound as an oily substance.
Quantity
12.95 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.15 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[I-].[Na+].[C:9](=[O:12])([O-])[O-].[K+].[K+].Br[CH:16]([CH3:18])[CH3:17].[CH:19](Cl)(Cl)Cl>CO>[C:9]([N:1]1[CH2:6][CH2:5][N:4]([CH:16]([CH3:18])[CH3:17])[CH2:3][CH2:2]1)(=[O:12])[CH3:19] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
12.95 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0.75 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
3.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
6.15 g
Type
reactant
Smiles
BrC(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, 12 ml of acetic anhydride
ADDITION
Type
ADDITION
Details
was added gradually
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
The reaction solution was poured into ice, chloroform
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
After extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was chromatographed over a silica gel column
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue thus precipitated out
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the diacetylpiperazine was filtered off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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